![molecular formula C14H15N B1422738 n-Methyl-[1,1'-biphenyl]-3-methanamine CAS No. 709649-61-6](/img/structure/B1422738.png)
n-Methyl-[1,1'-biphenyl]-3-methanamine
Übersicht
Beschreibung
n-Methyl-[1,1’-biphenyl]-3-methanamine , also known by other names such as m-Methylbiphenyl and 3-Methylbiphenyl , is a chemical compound with the following molecular formula: C₁₃H₁₂N . It belongs to the class of biphenyl derivatives and contains a methyl group attached to the central biphenyl ring.
Synthesis Analysis
The synthesis of n-Methyl-[1,1’-biphenyl]-3-methanamine involves various methods, including nitrosamine impurity analysis . Researchers have developed chromatographic methods using LC-MS/MS to detect and quantify nitrosamine impurities in samples. These methods accommodate different sample diluents, such as 100% water , 50:50 water:methanol , and 100% methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- n-Methyl-[1,1'-biphenyl]-3-methanamine and similar compounds have been synthesized and characterized using various techniques such as FT-IR, DSC, NMR, and mass spectrometry. These methods provide detailed information about the molecular structure and properties of the compound (Shimoga et al., 2018).
Photocytotoxicity in Red Light
- Some derivatives of this compound have been studied for their photocytotoxic properties. Iron(III) complexes with these compounds exhibited remarkable photocytotoxicity under red light, showing potential for targeted cancer therapy (Basu et al., 2014).
Catalytic Applications
- These compounds can form chiral, pseudo C3-symmetric complexes with metals such as zinc and copper. These complexes may be used in catalytic applications due to their unique structural properties (Canary et al., 1998).
Anticonvulsant Activity
- Certain derivatives of this compound have been synthesized and screened for anticonvulsant activity. These compounds showed promising results in seizure protection, indicating potential therapeutic applications (Pandey & Srivastava, 2011).
Corrosion Inhibition
- Amino acid derivatives of this compound have been used as eco-friendly corrosion inhibitors. Studies showed their effectiveness in protecting steel in acidic environments, highlighting their potential in industrial applications (Yadav et al., 2015).
Photostability in Organic Electroluminescence
- The compound has been studied for its photostability and morphological stability, important factors in the field of organic electroluminescence. These properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) (Qiu & Qiao, 2000).
Eigenschaften
IUPAC Name |
N-methyl-1-(3-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBOMSXNIPDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288285 | |
| Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709649-61-6 | |
| Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709649-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
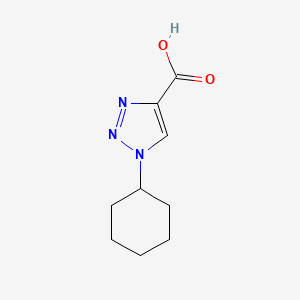


![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)

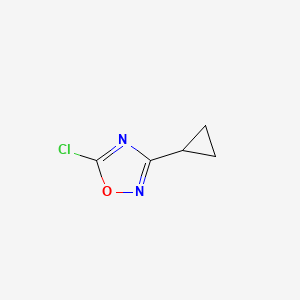
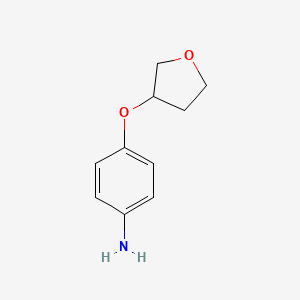
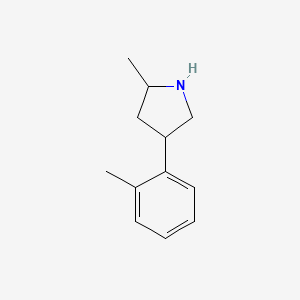
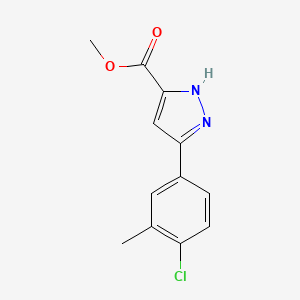
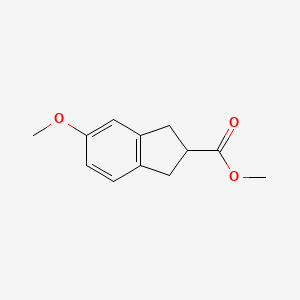
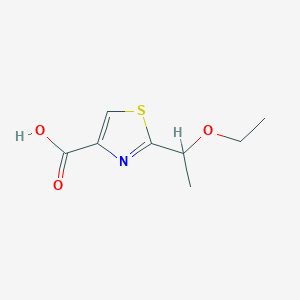
![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)


